molecular formula C10H13BrO B1446478 2-Bromo-5-ethoxy-1,3-dimethylbenzene CAS No. 91799-52-9

2-Bromo-5-ethoxy-1,3-dimethylbenzene

Cat. No.: B1446478
CAS No.: 91799-52-9
M. Wt: 229.11 g/mol
InChI Key: FDALSNCSJFQZHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-ethoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene, characterized by the presence of a bromine atom, an ethoxy group, and two methyl groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-1,3-dimethylbenzene typically involves the bromination of 5-ethoxy-1,3-dimethylbenzene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethoxy-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-ethoxy-1,3-dimethylbenzene is used in scientific research for:

Mechanism of Action

The mechanism of action for reactions involving 2-Bromo-5-ethoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitutionThe reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-ethoxy-1,3-dimethylbenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it distinct from other similar compounds that may have different substituents, such as methoxy or methyl groups .

Properties

IUPAC Name

2-bromo-5-ethoxy-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-4-12-9-5-7(2)10(11)8(3)6-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDALSNCSJFQZHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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